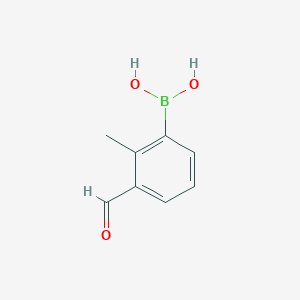

3-Formyl-2-methylphenylboronic acid

Beschreibung

Historical Context and Evolution of Arylboronic Acid Chemistry

The journey of arylboronic acid chemistry began in 1860 with the first synthesis of a boronic acid by Edward Frankland. pharmiweb.comnih.gov For many years, these compounds were primarily synthesized through the reaction of organometallic reagents, such as Grignard reagents, with borate (B1201080) esters. pharmiweb.comnih.gov

A revolutionary leap in the utility of boronic acids occurred with the advent of palladium-catalyzed cross-coupling reactions. The most prominent of these is the Suzuki-Miyaura coupling reaction, first reported by Akira Suzuki in 1979. wikipedia.org This reaction, which forges a carbon-carbon bond between an organohalide and a boronic acid using a palladium catalyst, transformed the field of organic synthesis. wikipedia.orgboronmolecular.com The profound impact of this work was recognized in 2010 when Akira Suzuki, alongside Richard F. Heck and Ei-ichi Negishi, was awarded the Nobel Prize in Chemistry for "palladium-catalyzed cross-couplings in organic synthesis". wikipedia.org

The Suzuki-Miyaura reaction's success spurred the development of more refined and diverse methods for synthesizing arylboronic acids, including palladium-catalyzed borylation of aryl halides and direct C-H functionalization. pharmiweb.comnih.govorganic-chemistry.org These advancements have made a vast array of arylboronic acids readily accessible, cementing their status as indispensable tools in modern chemistry.

Significance of Boronic Acids in Modern Organic Synthesis and Materials Science

Boronic acids and their derivatives are cornerstone reagents in contemporary chemical science, valued for their versatility, stability, and favorable environmental profile. pharmiweb.comnih.gov

In organic synthesis , arylboronic acids are celebrated as key components in the Suzuki-Miyaura reaction. boronmolecular.com This reaction is prized for its mild conditions and high tolerance for a wide variety of functional groups, enabling the efficient construction of complex molecular frameworks, including biaryls, which are common motifs in pharmaceuticals, agrochemicals, and fine chemicals. boronmolecular.comnih.govuwindsor.ca Beyond the Suzuki reaction, boronic acids participate in other important transformations like the Chan-Lam coupling for forming carbon-heteroatom bonds. pharmiweb.com A significant advantage of boronic acids is their generally low toxicity and the ease with which their boron-containing byproducts can be removed, often being referred to as "green" compounds. nih.govuwindsor.ca

In materials science , the applications of boronic acids are expanding rapidly. They are used to synthesize advanced materials such as conjugated polymers for organic electronics, photovoltaics, and sensors. boronmolecular.commusechem.comnumberanalytics.com The ability of boronic acids to functionalize materials like carbon nanotubes and graphene allows for the tailoring of their physical and electronic properties. musechem.com Furthermore, the unique ability of the boronic acid group to form reversible covalent bonds with diols (compounds with two hydroxyl groups) is being exploited to create "smart" materials, such as self-healing polymers and sensors for detecting sugars and other biological molecules. labinsights.nlacs.orgacs.org

Structural Characteristics and Research Prospects of 3-Formyl-2-methylphenylboronic Acid

This compound is a white to off-white solid with the chemical formula C₈H₉BO₃ and a molecular weight of approximately 163.97 g/mol . cymitquimica.comchemscene.com Its structure is defined by a central phenyl ring featuring three substituents:

A boronic acid group (-B(OH)₂), which is the key functional group for participating in cross-coupling reactions.

A formyl group (-CHO), an aldehyde that serves as a versatile handle for subsequent chemical transformations such as oxidation, reduction, or condensation reactions. ontosight.ai

A methyl group (-CH₃), which influences the molecule's steric and electronic properties.

The spatial arrangement of these groups—with the formyl and methyl groups ortho to each other and the boronic acid meta to the formyl group—provides a unique geometric and reactive profile.

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | (3-formyl-2-methylphenyl)boronic acid | |

| Molecular Formula | C₈H₉BO₃ | cymitquimica.comchemscene.com |

| Molecular Weight | 163.97 g/mol | cymitquimica.com |

The research prospects for this compound are promising, stemming from its identity as a "versatile small molecule scaffold". cymitquimica.com The presence of multiple, distinct functional groups allows for a modular approach to synthesis. For instance, the boronic acid can be utilized in a Suzuki-Miyaura coupling to form a complex biaryl structure, while the formyl group remains available for further elaboration to build even more complex molecular architectures. This capability makes it an attractive building block for creating libraries of compounds for drug discovery and for developing novel liquid-crystalline materials, a known application for other formyl-phenylboronic acids. google.com

Eigenschaften

IUPAC Name |

(3-formyl-2-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO3/c1-6-7(5-10)3-2-4-8(6)9(11)12/h2-5,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCMJTYJNVKJFBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)C=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Formyl 2 Methylphenylboronic Acid and Its Derivatives

General Strategies for Arylboronic Acid Synthesis

The creation of the carbon-boron bond in arylboronic acids is a cornerstone of modern synthetic chemistry, enabling access to a vast array of complex molecules through subsequent cross-coupling reactions. The following sections outline the principal methodologies employed for this transformation.

Transition Metal-Catalyzed Borylation Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Miyaura borylation, represent one of the most versatile and widely used methods for the synthesis of arylboronic acids. organic-chemistry.org This reaction typically involves the coupling of an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. beilstein-journals.org The general catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the diboron reagent and subsequent reductive elimination to yield the arylboronate ester and regenerate the active catalyst. nih.gov

The choice of ligand, base, and solvent is crucial for the success and efficiency of the Miyaura borylation. nih.gov Lipophilic bases, for instance, have been shown to improve reaction rates and yields under milder conditions. researchgate.net Mechanochemical methods, utilizing ball milling, have also emerged as a solvent-free and efficient alternative for this transformation. beilstein-journals.org

A variety of palladium catalysts and ligands have been developed to enhance the scope and efficiency of this reaction, accommodating a wide range of functional groups on the aryl halide. researchgate.net

Directed Ortho-Metalation and Borate (B1201080) Trapping Approaches

Directed ortho-metalation (DoM) provides a powerful strategy for the regioselective synthesis of substituted arenes. This method involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium species is then quenched with an electrophile, in this case, a trialkyl borate, to form the corresponding boronic ester after workup.

The aldehyde group itself is not compatible with organolithium reagents. Therefore, it must be protected as an acetal (B89532), such as a diethyl acetal, prior to the metalation step. The acetal can then serve as a directing group, facilitating the lithiation at the adjacent ortho position. Subsequent reaction with a trialkyl borate, like triisopropyl borate, and acidic workup would yield the desired formylphenylboronic acid. A patent describes a process for preparing formylphenylboronic acids through the reaction of protected chlorobenzaldehydes with lithium, followed by reaction with a boron compound. nih.gov

Direct C-H Borylation Methodologies

Direct C-H borylation, most notably catalyzed by iridium complexes, has emerged as a highly atom-economical method for the synthesis of arylboronic esters. nih.govnih.gov This approach avoids the pre-functionalization of the aromatic ring with a halide or triflate, directly converting a C-H bond to a C-B bond. nih.gov The regioselectivity of iridium-catalyzed borylation is primarily governed by steric factors, favoring borylation at the least hindered positions. nih.gov

For a substrate like 2-methylbenzaldehyde, direct C-H borylation would likely occur at the positions meta and para to the methyl group, with the ortho position being sterically hindered. Therefore, to achieve the desired 3-formyl-2-methylphenylboronic acid, a directing group strategy within the C-H activation manifold might be necessary to overcome the inherent steric bias. researchgate.net

Specific Synthetic Routes to this compound

Based on the general strategies outlined above, a plausible and efficient route to this compound involves the palladium-catalyzed Miyaura borylation of a suitable precursor, such as 3-bromo-2-methylbenzaldehyde (B1279399).

Optimized Reaction Conditions and Reagent Selection

The synthesis of this compound can be envisioned starting from 3-bromo-2-methylbenzaldehyde. This starting material can be prepared via the oxidation of (3-bromo-2-methylphenyl)methanol. chemicalbook.com

A typical procedure for the Miyaura borylation of 3-bromo-2-methylbenzaldehyde would involve the following conditions:

| Parameter | Recommended Condition |

| Starting Material | 3-Bromo-2-methylbenzaldehyde |

| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) |

| Catalyst | Pd(dppf)Cl₂ or Pd(OAc)₂ with a suitable phosphine (B1218219) ligand |

| Base | Potassium acetate (B1210297) (KOAc) or potassium carbonate (K₂CO₃) |

| Solvent | Dioxane, Toluene (B28343), or Dimethylformamide (DMF) |

| Temperature | 80-110 °C |

| Reaction Time | 12-24 hours |

The reaction would first yield the pinacol (B44631) ester of this compound. This intermediate can then be hydrolyzed to the final boronic acid using an aqueous acid, such as hydrochloric acid, or by oxidative cleavage with reagents like sodium periodate.

An alternative approach involves the protection of the aldehyde group in 3-bromo-2-methylbenzaldehyde as a diethyl acetal. This can be followed by a lithium-halogen exchange using n-butyllithium at low temperatures (e.g., -78 °C) and subsequent trapping of the resulting aryllithium species with triisopropyl borate. Acidic workup would then deprotect the acetal and hydrolyze the borate ester to furnish this compound.

Purification and Isolation Techniques

The purification of formyl-substituted phenylboronic acids requires careful handling to avoid decomposition, particularly through the Cannizzaro reaction under strongly basic conditions. google.com A patented method for purifying formylphenylboronic acids involves a controlled pH precipitation. google.com

A general and effective purification procedure is as follows:

The crude this compound is suspended in water and cooled to approximately 5-10 °C. google.com

A dilute aqueous base, such as sodium hydroxide, is added dropwise to dissolve the boronic acid, maintaining the pH between 8 and 11 to prevent decomposition. google.com

The aqueous solution is then washed with an organic solvent, like toluene or diethyl ether, to remove non-acidic impurities. google.comchembk.com

The aqueous layer is cooled again, and the pure boronic acid is precipitated by the slow addition of a dilute acid, such as hydrochloric acid, until the pH is slightly acidic. google.com

The resulting solid is collected by filtration, washed with cold water, and dried under vacuum. google.com

Synthesis of Functionalized this compound Derivatives

The functionalization of this compound is primarily focused on the chemical manipulation of its reactive sites: the boronic acid moiety, the formyl group, and the methyl group. These transformations yield derivatives with altered stability, reactivity, and substitution patterns.

Preparation of Boronic Acid Esters (e.g., Pinacol Esters)

Boronic acids are often converted to their corresponding esters to enhance stability and improve handling, particularly for applications in cross-coupling reactions where the free boronic acid can be prone to dehydration to form boroxines or other side reactions. frontierspecialtychemicals.com The most common protecting group for this purpose is the pinacol ester, forming a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B138367) ring system.

The synthesis of the pinacol ester of this compound is typically achieved through a straightforward esterification reaction with pinacol (2,3-dimethyl-2,3-butanediol). This process generally involves mixing the boronic acid and pinacol in a suitable solvent system, such as a mixture of tetrahydrofuran (B95107) (THF) and toluene. tandfonline.com The removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards the ester product. This is often accomplished by azeotropic distillation. tandfonline.com The resulting 4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is more stable and less prone to hydrolysis under neutral conditions than the parent boronic acid, making it an ideal substrate for further synthetic modifications or for use in reactions like the Suzuki-Miyaura coupling. frontierspecialtychemicals.com

Table 1: Synthesis of this compound Pinacol Ester

| Starting Material | Reagent | Product |

| This compound | Pinacol | 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

Modification of Formyl and Methyl Functional Groups

The formyl and methyl groups on the aromatic ring serve as handles for a wide array of chemical transformations, allowing for the introduction of new functional groups and the construction of more complex molecules.

Modification of the Formyl Group: The aldehyde functionality is highly versatile and can undergo several key reactions:

Reduction: The formyl group can be readily reduced to a primary alcohol (hydroxymethyl group) using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). google.com This transformation converts the aldehyde into a (3-(hydroxymethyl)-2-methylphenyl)boronic acid derivative.

Oxidation: The formyl group can be oxidized to a carboxylic acid. One method involves reacting the corresponding formylphenylboronic acid with tert-butyl hypochlorite (B82951) in carbon tetrachloride. google.com

Reductive Amination: The aldehyde can react with primary or secondary amines to form an intermediate imine or enamine, which is then reduced in situ to yield an aminomethyl derivative. researchgate.net This reaction provides a direct route to various substituted benzylamines.

Condensation Reactions: The formyl group can participate in condensation reactions, such as the Claisen-Schmidt condensation with ketones to form chalcone-like structures, or the Wittig reaction to produce alkenes. frontierspecialtychemicals.comnih.gov

Modification of the Methyl Group: The methyl group is less reactive than the formyl group, but it can be functionalized, typically through free-radical pathways.

Halogenation: The benzylic protons of the methyl group can be substituted with halogens, most commonly bromine, using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. This would yield a (3-formyl-2-(bromomethyl)phenyl)boronic acid derivative, which is a valuable intermediate for introducing nucleophiles. tandfonline.com

Table 2: Functional Group Transformations of this compound

| Functional Group | Reaction Type | Reagent(s) | Product Functional Group |

| Formyl (-CHO) | Reduction | NaBH₄ | Hydroxymethyl (-CH₂OH) |

| Formyl (-CHO) | Oxidation | t-BuOCl | Carboxylic Acid (-COOH) |

| Formyl (-CHO) | Reductive Amination | R₂NH, reducing agent | Aminomethyl (-CH₂NR₂) |

| Methyl (-CH₃) | Benzylic Halogenation | NBS, initiator | Bromomethyl (-CH₂Br) |

Synthesis of Isomeric and Homologous Boronic Acid Analogs

The synthesis of isomers and homologs of this compound is crucial for studying structure-activity relationships in various chemical and biological contexts. These analogs are typically prepared using standard organoboron synthesis methods. nih.gov A common route involves the palladium-catalyzed cross-coupling of a diboron reagent, such as bis(pinacolato)diboron, with an appropriately substituted aryl halide. Alternatively, an aryl halide can be converted into an organolithium or Grignard reagent, which is then trapped with a trialkyl borate, followed by acidic hydrolysis to yield the desired boronic acid. mdpi.comgoogle.com

Isomeric Analogs: Isomers possess the same molecular formula (C₈H₉BO₃) but differ in the substitution pattern on the phenyl ring. The synthesis of each isomer requires a unique starting aryl halide.

(2-Formyl-3-methylphenyl)boronic acid aobchem.com

(5-Formyl-2-methylphenyl)boronic acid uni.lu

(2-Formylphenyl)boronic acid researchgate.net

Homologous Analogs: Homologs are structurally similar compounds that may contain additional or different functional groups.

(3-Formyl-2-methoxy-5-methylphenyl)boronic acid: This analog introduces a methoxy (B1213986) group, which can alter the electronic properties and steric environment of the molecule. bldpharm.comsigmaaldrich.com

Chalcone-boronic acid analogues: These are synthesized via condensation of a formylphenylboronic acid with an appropriate ketone, introducing a larger conjugated system. nih.gov

Table 3: Selected Isomeric and Homologous Analogs of this compound

| Compound Name | Classification | Molecular Formula |

| (2-Formyl-3-methylphenyl)boronic acid | Isomer | C₈H₉BO₃ |

| (5-Formyl-2-methylphenyl)boronic acid | Isomer | C₈H₉BO₃ |

| (3-Formyl-2-methoxy-5-methylphenyl)boronic acid | Homolog | C₉H₁₁BO₄ |

Advanced Spectroscopic and Structural Characterization of 3 Formyl 2 Methylphenylboronic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural elucidation of 3-Formyl-2-methylphenylboronic acid, providing detailed insights into its atomic arrangement and electronic environment. Analysis of various nuclei, including ¹H, ¹³C, and ¹¹B, offers a comprehensive picture of the molecule's constitution.

¹H NMR Chemical Shift Analysis and Proton Environments

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the formyl, methyl, and aromatic protons. The formyl proton (CHO) is expected to appear as a singlet in the downfield region, typically around 9.5-10.5 ppm, due to the strong deshielding effect of the carbonyl group. The methyl protons (CH₃) would also produce a singlet, but in the upfield aromatic region, approximately at 2.2-2.6 ppm.

The aromatic region will display signals for the three adjacent protons on the phenyl ring. These protons are in unique chemical environments and will exhibit spin-spin coupling, leading to complex multiplets between 7.0 and 8.5 ppm. The proton at position 6, flanked by the formyl and boronic acid groups, is expected to be the most downfield of the aromatic signals. The protons at positions 4 and 5 will show coupling to each other and to the proton at position 6. The boronic acid protons (-B(OH)₂) often appear as a broad singlet, which can exchange with deuterated solvents, causing the peak to diminish or disappear.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -CHO | 9.5 - 10.5 | Singlet | N/A |

| Ar-H (Position 6) | 7.8 - 8.5 | Doublet of doublets | ~7-8, ~1-2 |

| Ar-H (Position 4/5) | 7.2 - 7.8 | Multiplet | ~7-8 |

| -CH₃ | 2.2 - 2.6 | Singlet | N/A |

¹³C NMR Chemical Shift Analysis and Carbon Skeleton Assignments

The ¹³C NMR spectrum provides a map of the carbon framework of this compound. Eight distinct signals are anticipated, corresponding to each unique carbon atom. The carbonyl carbon of the formyl group is the most deshielded, appearing significantly downfield in the range of 190-200 ppm. mdpi.com The carbon atom attached to the boron (C-B) is also characteristically shifted, though its signal can sometimes be broadened due to quadrupolar relaxation of the adjacent boron nucleus.

The remaining six carbons—four aromatic and one methyl—resonate at chemical shifts typical for substituted benzene (B151609) rings and alkyl groups, respectively. Electronegative substituents and sp² hybridization cause downfield shifts. mdpi.com The chemical shifts for the aromatic carbons are generally found between 120 and 150 ppm, with the carbons bearing the formyl and methyl groups showing distinct shifts. The methyl carbon signal is expected in the upfield region, typically around 15-25 ppm. nih.gov

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C HO | 190 - 200 |

| C -B(OH)₂ | 130 - 145 (potentially broad) |

| C -CHO | 135 - 145 |

| C -CH₃ | 138 - 148 |

| Ar-C H | 125 - 140 |

¹¹B NMR Spectroscopy for Boron Coordination Environment

¹¹B NMR spectroscopy is a powerful tool for directly probing the environment of the boron atom. sdsu.edu For arylboronic acids like this compound, the boron atom is typically in a trigonal planar (sp²) hybridization state. This configuration results in a characteristic broad signal in the ¹¹B NMR spectrum with a chemical shift of approximately +28 to +33 ppm relative to a BF₃·OEt₂ standard. nsf.gov

The addition of a Lewis base, such as a diol or a suitable solvent, can lead to the formation of a more stable, tetracoordinate (sp³) boronate species. sdsu.eduresearchgate.net This change in coordination geometry is accompanied by a significant upfield shift in the ¹¹B NMR spectrum, with signals for tetrahedral boronates typically appearing between 0 and +15 ppm. nsf.govresearchgate.net This technique is therefore invaluable for studying the reactivity of the boronic acid moiety and its interactions with other molecules. researchgate.net

Variable-Temperature NMR Studies for Dynamic Processes

Arylboronic acids can undergo dynamic equilibrium in solution, most notably the reversible formation of cyclic anhydride (B1165640) trimers known as boroxines. This process involves the intermolecular dehydration of three boronic acid molecules. Variable-temperature (VT) NMR spectroscopy is an essential technique for investigating such dynamic processes. nih.gov

As the temperature changes, the rate of exchange between the monomeric boronic acid and its oligomeric forms can be altered. At low temperatures, where the exchange is slow on the NMR timescale, separate signals for the monomer and oligomer might be observed. Conversely, at high temperatures, a single, averaged signal may appear due to rapid exchange. At intermediate temperatures, significant peak broadening can occur. These changes in the NMR lineshape provide critical information about the thermodynamics and kinetics of the oligomerization process. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within this compound. Systematic spectroscopic studies, combined with Density Functional Theory (DFT) calculations, allow for the precise assignment of vibrational modes. cdnsciencepub.com

The FT-IR and FT-Raman spectra of this compound are characterized by several key bands. The O-H stretching vibrations of the boronic acid group typically appear as a broad band in the region of 3200-3400 cm⁻¹ in the IR spectrum. scirp.org The sharp, intense band corresponding to the C=O stretch of the formyl group is expected around 1690-1710 cm⁻¹. academie-sciences.fr

The B-O asymmetric stretching vibration is a key feature, generally observed around 1330-1380 cm⁻¹. nih.gov The phenyl ring gives rise to several characteristic vibrations, including C-H stretching modes above 3000 cm⁻¹ and C=C stretching modes within the 1400-1610 cm⁻¹ range. DFT calculations on formyl-substituted phenylboronic acids have been used to create extensive tables of vibrational frequencies, aiding in the definitive assignment of these complex spectra. cdnsciencepub.com

Table 3: Key Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment | Method |

|---|---|---|

| ~3300 | ν(O-H) | IR |

| >3000 | ν(C-H) aromatic | IR/Raman |

| ~1700 | ν(C=O) | IR/Raman |

| ~1605 | ν(C=C) phenyl ring | IR/Raman |

| ~1350 | ν(B-O) asymmetric | IR |

| ~1200 | δ(C-H) in-plane bend | IR/Raman |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the FT-IR spectrum reveals characteristic absorption bands that confirm its structure.

Key vibrational modes observed in the FT-IR spectrum include the O-H stretching of the boronic acid group, typically seen in the range of 3200-3600 cm⁻¹. researchgate.net The C=O stretching vibration of the aldehyde group is also a prominent feature. Additionally, the spectrum shows C-H stretching vibrations of the aromatic ring and the methyl group, as well as B-O stretching vibrations. researchgate.net The presence of these specific peaks provides clear evidence for the key functional moieties within the molecule. nih.gov

Table 1: Characteristic FT-IR Frequencies for this compound and Related Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Boronic Acid | O-H Stretching | 3200-3600 | researchgate.net |

| Aldehyde | C=O Stretching | ~1700 | researchgate.net |

| Aromatic Ring | C-H Stretching | ~3000-3100 | semanticscholar.org |

| Methyl Group | C-H Stretching | ~2850-2960 | nist.gov |

| Boronic Acid | B-O Stretching | ~1310-1350 | researchgate.netnih.gov |

| Phenyl Ring | Ring Vibrations | ~1400-1600 | semanticscholar.org |

Note: The exact positions of the peaks can be influenced by the molecular environment and intermolecular interactions.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, offers complementary information to FT-IR about the vibrational modes of a molecule. For this compound, Raman spectra can provide insights into the vibrations of the carbon skeleton and other less polar bonds.

The Raman spectrum would be expected to show strong bands corresponding to the aromatic ring stretching vibrations. The symmetric vibrations of the molecule are often more intense in the Raman spectrum compared to the FT-IR spectrum. Analysis of both FT-IR and Raman data allows for a more complete assignment of the fundamental vibrational modes of the molecule. semanticscholar.orgsemanticscholar.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV or visible light. The UV-Vis spectrum of this compound is characterized by absorption bands arising from π → π* and n → π* transitions associated with the aromatic ring and the carbonyl group of the aldehyde.

The position and intensity of these absorption maxima can be influenced by the solvent and the substitution pattern on the phenyl ring. scirp.org The conjugation between the aldehyde group and the phenyl ring affects the energy of these electronic transitions. researchgate.net

Table 2: Expected UV-Vis Absorption Maxima for Phenylboronic Acid Derivatives

| Transition | Chromophore | Expected Wavelength Range (nm) |

| π → π | Phenyl Ring | ~200-280 |

| n → π | Carbonyl Group | ~270-300 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound, with a molecular formula of C₈H₉BO₃, the expected molecular weight is approximately 163.97 g/mol . cymitquimica.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule with great confidence. This technique is invaluable for confirming the identity of this compound and distinguishing it from other compounds with similar nominal masses.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that is well-suited for the analysis of various molecules. In the analysis of boronic acids, MALDI-TOF can be used to observe the molecular ion and study its fragmentation. The fragmentation pattern provides structural information by revealing characteristic losses of functional groups, such as the loss of water or the formyl group, which can help to piece together the molecule's structure. researchgate.net

X-ray Diffraction Analysis for Solid-State Molecular Structure

X-ray diffraction analysis of single crystals provides the most definitive information about the three-dimensional arrangement of atoms in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. mdpi.com

Thermal Analysis Techniques (e.g., TGA, DSC) in Material Applications

The thermal stability of this compound is a critical parameter for its application in materials science, particularly in the synthesis of polymers and organic electronic components where high-temperature processing is often required. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are invaluable for characterizing the thermal properties of this compound.

Thermogravimetric Analysis (TGA) provides insights into the thermal stability and decomposition profile of this compound. By monitoring the change in mass of a sample as a function of temperature, TGA can determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of residual mass at the end of the analysis. This information is crucial for establishing the upper temperature limit for the processing and use of materials incorporating this boronic acid derivative.

Differential Scanning Calorimetry (DSC) is employed to investigate the thermal transitions of this compound, such as melting, crystallization, and glass transitions. The DSC thermogram reveals the temperatures at which these transitions occur and the associated enthalpy changes. The melting point is a key indicator of the purity of the compound and provides a baseline for understanding its physical state at different temperatures. For amorphous or polymeric materials derived from this compound, the glass transition temperature (Tg) is a vital parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state, significantly influencing the mechanical properties of the material.

The incorporation of this compound into polymeric structures or organic frameworks can enhance their thermal stability. The rigid phenyl ring and the potential for forming strong intermolecular interactions, such as hydrogen bonding through the boronic acid group, can contribute to a more robust material that can withstand higher temperatures without significant degradation.

Data Table: Thermal Properties of Phenylboronic Acid Derivatives (Illustrative)

| Compound Name | Melting Point (°C) | Decomposition Onset (TGA, °C) |

| Phenylboronic acid | 216-219 | ~175 |

| 4-Methylphenylboronic acid | 265-270 | >300 |

| 2-Formylphenylboronic acid | 158-162 | Not available |

Reactivity and Mechanistic Insights of 3 Formyl 2 Methylphenylboronic Acid

Intrinsic Reactivity of the Boronic Acid Moiety

The boronic acid group, -B(OH)₂, is an organoboron functional group that displays Lewis acidic character due to the electron-deficient nature of the boron atom. This intrinsic property governs its reactivity, particularly in interactions with Lewis bases and its propensity to undergo dehydration.

A hallmark reaction of boronic acids is their ability to form stable, cyclic boronate esters through reversible covalent bonding with compounds containing 1,2- or 1,3-diol functionalities. nih.govnih.gov This reaction is fundamental to the use of boronic acids in sensors, separation systems, and biomaterials. nih.govnih.gov The formation of these boronate esters is a dynamic process, and the stability of the resulting cyclic ester is influenced by factors such as pH, the concentration of the diol, and the structure of both the boronic acid and the diol. nih.gov

The interaction begins with the Lewis acidic boron atom of the boronic acid associating with a diol. nih.gov This process enhances the acidity of the boronic acid, facilitating the formation of a tetrahedral boronate species which then undergoes esterification to form a five- or six-membered ring. nih.gov While specific studies on 3-Formyl-2-methylphenylboronic acid's binding constants with various diols are not extensively detailed in the reviewed literature, its behavior is expected to align with that of other phenylboronic acids. The presence of the formyl and methyl groups on the phenyl ring can electronically and sterically influence the Lewis acidity of the boron atom and, consequently, the stability of the boronate esters formed.

Table 1: General Characteristics of Boronic Acid-Diol Interactions

| Interacting Species | Product | Ring Size | Key Features |

| Boronic Acid + 1,2-Diol | Cyclic Boronate Ester | 5-membered | Reversible covalent bond, pH-dependent equilibrium. nih.gov |

| Boronic Acid + 1,3-Diol | Cyclic Boronate Ester | 6-membered | Reversible covalent bond, often forms readily in aqueous media. nih.gov |

Boronic acids are weak Lewis acids that can also act as Brønsted acids in aqueous solutions. The acidity of a phenylboronic acid is influenced by the electronic effects of the substituents on the aromatic ring. nih.gov Electron-withdrawing groups generally decrease the pKa (increase acidity), while electron-donating groups increase the pKa (decrease acidity). nih.gov

For this compound, the formyl group (-CHO) is electron-withdrawing, which would be expected to lower its pKa relative to unsubstituted phenylboronic acid (pKa ≈ 8.8-9.0). nih.gov Conversely, the methyl group (-CH₃) is weakly electron-donating. The net effect on the pKa would depend on the interplay of these opposing electronic influences and their positions relative to the boronic acid group.

Specific experimental pKa values for this compound are not prominently available in the surveyed literature. However, by way of comparison, the pKa of 4-formylphenylboronic acid is lower than that of unsubstituted phenylboronic acid due to the strong electron-withdrawing nature of the formyl group. nih.gov

Table 2: Approximate pKa Values of Related Phenylboronic Acids

| Compound | Substituent Effect | Reported pKa (approximate) |

| Phenylboronic Acid | Reference | 9.0 nih.gov |

| 4-Formylphenylboronic Acid | Electron-withdrawing | < 9.0 nih.gov |

| o-Tolylboronic acid (2-Methylphenylboronic acid) | Electron-donating | > 9.0 |

| 3-Acetamidophenylboronic acid | Electron-donating | > 9.0 nih.gov |

This table provides context for the expected acidity of this compound.

Boronic acids, particularly arylboronic acids, are known to undergo reversible dehydration to form cyclic trimetric anhydrides known as boroxines (1,3,5,2,4,6-trioxatriborinanes). nih.govnih.gov This transformation involves the condensation of three molecules of the boronic acid with the elimination of three molecules of water. nih.govcore.ac.uk The reaction can be driven by thermal means, azeotropic removal of water, or by using a strong dehydrating agent. nih.gov

The formation of boroxine (B1236090) from this compound would result in a six-membered ring composed of alternating boron and oxygen atoms, with a 3-formyl-2-methylphenyl group attached to each boron atom. core.ac.uk This dehydration process is an equilibrium, and the boroxine can be hydrolyzed back to the corresponding boronic acid upon exposure to water. nih.gov The stability of the boroxine can be influenced by the substituents on the phenyl ring. The formation of boroxines is a key consideration in the synthesis and handling of boronic acids, as solid samples of boronic acids often exist as a mixture of the acid and its corresponding boroxine. nih.govresearchgate.net

Reactivity of the Formyl Group

The formyl group (-CHO) is a versatile functional group that undergoes a variety of reactions characteristic of aldehydes, including condensation reactions and nucleophilic additions.

The aldehyde functionality of this compound readily participates in condensation reactions with primary and secondary amines to form imines (Schiff bases) and enamines, respectively. core.ac.uklibretexts.org A condensation reaction involves the joining of two molecules with the removal of a small molecule, typically water. libretexts.org

The reaction with a primary amine involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to yield the C=N double bond of the imine. This reaction is often reversible and can be catalyzed by acid. core.ac.uk This reactivity is particularly useful for creating dynamic covalent systems or for incorporating the boronic acid into larger molecular architectures, such as polymers. For instance, the boroxine derived from a formyl phenylboronic acid can react with amines to form iminoboroxines, which can act as crosslinking nodes in self-healing materials. core.ac.uk

The carbonyl carbon of the formyl group is electrophilic and susceptible to attack by a wide range of nucleophiles. youtube.com This includes organometallic reagents like Grignard reagents and organolithium compounds, which add to the carbonyl to form secondary alcohols after an aqueous workup. youtube.com

The formyl group can also be readily reduced to a primary alcohol (a hydroxymethyl group). Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reduction of 2-formylphenylboronic acid with a reducing agent like NaBH₃CN in the presence of an amine can lead to the formation of an aminomethylphenylboronic acid through reductive amination. researchgate.net This type of reaction highlights the ability to selectively transform the formyl group while potentially preserving the boronic acid moiety, enabling the synthesis of diverse derivatives.

Table 3: Summary of Formyl Group Reactivity

| Reaction Type | Reagent(s) | Product Functional Group |

| Condensation | Primary Amine (R-NH₂) | Imine (-CH=N-R) core.ac.uk |

| Nucleophilic Addition | Grignard Reagent (R-MgX) | Secondary Alcohol (-CH(OH)R) youtube.com |

| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol (-CH₂OH) |

| Reductive Amination | Amine (R₂NH), NaBH₃CN | Amine (-CH₂NR₂) researchgate.net |

Intramolecular Interactions and Tautomeric Equilibria

The reactivity of this compound and related compounds is significantly influenced by a series of intramolecular interactions that dictate their structural preferences and equilibria in solution and in the solid state. These interactions primarily revolve around the proximity of the formyl and boronic acid functionalities on the phenyl ring.

Formation of Cyclic Oxaboroles and Related Heterocycles

A key characteristic of 2-formylphenylboronic acids is their participation in a chain-ring tautomeric equilibrium. psu.edu In solution, these compounds can undergo a reversible intramolecular cyclization to form 1,3-dihydro-1,3-dihydroxybenzo[c] psu.eduresearchgate.netoxaboroles. psu.edursc.org This process is analogous to the formation of 3-hydroxyphthalide from 2-formylbenzoic acid. psu.edu

The equilibrium involves the nucleophilic attack of one of the hydroxyl groups of the boronic acid moiety onto the electrophilic carbon of the adjacent formyl group, creating a five-membered heterocyclic ring. X-ray crystallographic analyses have confirmed the existence of both the open-chain (aldehydic) and the closed-ring (cyclic oxaborole) forms in the solid state, depending on the specific substitution pattern of the aromatic ring. psu.edursc.org For instance, the cyclic tautomer has been definitively identified in the crystal structure of compounds like 3-bromo-2-formylphenylboronic acid. psu.edu

Influence of Ortho-Substituents on Cyclization Tendencies

The position of the equilibrium between the open-chain and cyclic oxaborole forms is highly sensitive to the nature and position of other substituents on the phenyl ring, particularly those ortho to the boronic acid group. psu.edu The electronic properties of these substituents can modulate the electrophilicity of the formyl carbon and the nucleophilicity of the boronic acid hydroxyl groups, thereby influencing the tendency towards cyclization.

Studies on various functionalized 2-formylphenylboronic acids have revealed diverse solid-state structures that highlight this influence:

A 3-fluoro substituent results in a planar, open-chain form where the carbonyl group is stabilized by a hydrogen bond. psu.edursc.org

In contrast, a 3-bromo substituent favors the formation of the cyclic oxaborole derivative. psu.edursc.org

A di-substituted compound like 3,5-dibromo-2-formylphenylboronic acid adopts a twisted conformation in the solid state, showing only a weak interaction between the carbonyl and boron centers. psu.edursc.org

This demonstrates that ortho-substituents play a crucial role in determining whether the intramolecular cyclization is favorable. rsc.org The thermodynamic parameters for this tautomerization have been investigated using variable-temperature ¹H NMR spectroscopy, providing quantitative insight into the influence of substituents.

| Substituent (X) | Equilibrium Constant (K) at 298 K | Enthalpy (ΔH°) (kJ mol⁻¹) | Entropy (ΔS°) (J mol⁻¹ K⁻¹) |

|---|---|---|---|

| H | 0.14 | -16.1 ± 0.5 | -71 ± 2 |

| 3-F | 1.15 | -17.5 ± 0.9 | -56 ± 3 |

| 3-Cl | 0.96 | -16.1 ± 0.7 | -55 ± 2 |

| 3-Br | 0.93 | -15.3 ± 0.7 | -52 ± 2 |

Role of Intramolecular Hydrogen Bonding

Intramolecular hydrogen bonds (IMHBs) are a critical factor in stabilizing specific conformations of phenylboronic acids and influencing their chemical behavior. nih.gov These interactions can affect molecular geometry, reduce conformational entropy upon binding to other molecules, and facilitate passage through non-polar environments. nih.gov

In the context of substituted 2-formylphenylboronic acids, IMHBs can occur between the boronic acid's -OH groups and the formyl oxygen. For example, in the open-chain form of 3-fluoro-2-formylphenylboronic acid, the structure is planar and features a hydrogen-bonded carbonyl group. psu.edu The formation of a stable six-membered ring via an intramolecular hydrogen bond is a particularly favorable interaction. beilstein-journals.org The presence and strength of such bonds can be probed spectroscopically; for instance, the ¹hJ(F,H(O)) coupling constant observed in the NMR spectrum of 2-fluorophenylboronic acid provides direct evidence of an F∙∙∙HO intramolecular hydrogen bond. beilstein-journals.org

However, the presence of an ortho-substituent does not guarantee the formation of an intramolecular hydrogen bond. In the solid state, 2-acetylphenylboronic acid displays extensive intermolecular hydrogen bonding with adjacent molecules and water molecules, with no evidence of an intramolecular hydrogen bond between the acetyl and boronic acid groups. researchgate.net The formation of IMHBs is often dependent on the solvent environment, with a higher abundance observed in weakly hydrogen-bond-accepting solvents. nih.gov

Stability and Degradation Pathways

The stability of phenylboronic acids can be compromised under certain conditions, leading to degradation. A primary pathway for the degradation of boronic acids is through oxidation. nih.gov Studies on peptide boronic acid derivatives have shown that the principal degradation mechanism involves the oxidative cleavage of the carbon-boron bond. nih.gov

In this pathway, an oxidizing agent, such as hydrogen peroxide, can facilitate the removal of the boronic acid group from the phenyl ring. nih.gov This cleavage results in the formation of the corresponding alcohol. For this compound, this oxidative degradation would likely yield 3-formyl-2-methylphenol. This process appears to proceed with the retention of stereochemistry at the affected carbon center. nih.gov Subsequent isomerization and hydrolysis reactions can follow this initial oxidative step. nih.gov

Applications of 3 Formyl 2 Methylphenylboronic Acid in Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic chemistry for the formation of carbon-carbon bonds. libretexts.org This reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as 3-formyl-2-methylphenylboronic acid, with an organic halide or triflate. libretexts.org The reaction's value lies in its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of the boronic acid reagents. nih.govnih.gov

Formation of Biaryl Structures and Conjugated Systems

This compound is an effective coupling partner for the synthesis of complex biaryl structures and conjugated systems, which are prevalent in pharmaceuticals, agrochemicals, and materials science. nih.govgre.ac.uk The reaction facilitates the direct connection of the substituted phenyl ring of the boronic acid to another aromatic or vinylic system.

The presence of both the ortho-methyl and meta-formyl groups on the phenylboronic acid introduces specific steric and electronic effects that can influence reaction outcomes. While specific studies focusing exclusively on this compound are not prevalent, research on related substituted formylphenylboronic acids demonstrates their utility. For instance, studies on the coupling of 2-formylphenylboronic acid with bromopyridylcarboxylic acids have shown that the substitution pattern of both partners strongly influences the yields of the resulting biaryls. researchgate.net The formyl group's electron-withdrawing nature generally complements the Suzuki-Miyaura reaction mechanism, and the reaction is tolerant of such functionalities.

The general scheme for this transformation is the formation of a new C-C bond between the boronic acid-bearing carbon and the halide-bearing carbon of the coupling partner, leading to substituted biphenyls or styrenes. libretexts.org

Catalyst Optimization and Ligand Effects

The success of a Suzuki-Miyaura coupling reaction often depends on the careful selection of the palladium catalyst, ligand, and base. The choice of ligand is particularly critical as it influences the stability and reactivity of the palladium catalyst throughout the catalytic cycle, which consists of oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov

For sterically demanding or electronically challenging substrates like this compound, catalyst optimization is key.

Catalysts : Pre-formed palladium complexes (precatalysts) or in-situ generated catalysts from a palladium(II) source like Pd(OAc)₂ or a palladium(0) source like Pd₂(dba)₃ are commonly used. organic-synthesis.com

Ligands : Phosphine-based ligands are widely employed. The choice of ligand can affect the rate of transmetalation. nih.gov For challenging couplings, bulky and electron-rich dialkylbiarylphosphine ligands (e.g., XPhos, SPhos) have proven effective. nih.gov Studies on ortho-substituted phenylboronic acids indicate that the steric hindrance near the reaction center necessitates careful ligand selection to achieve high yields. beilstein-journals.org

Bases : An inorganic base such as K₂CO₃, K₃PO₄, or CsF is required to activate the boronic acid for the transmetalation step. organic-synthesis.com

An automated optimization study highlighted that different combinations of palladium precatalysts and ligands show optimal performance depending on the specific substrates, demonstrating that no single system is universally superior. nih.gov

| Variable | Common Options | Purpose |

| Palladium Source | Pd(OAc)₂, PdCl₂(dppf), Pd₂(dba)₃ | Catalyzes the C-C bond formation |

| Ligand | PPh₃, PCy₃, XPhos, SPhos, CataCXium A | Stabilizes the Pd center and modulates its reactivity |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH | Activates the boronic acid for transmetalation |

| Solvent | Toluene (B28343), Dioxane, THF, Ethanol | Solubilizes reactants and influences reaction rate |

Applications in Natural Product Synthesis and Medicinal Chemistry Intermediates

Organoboron compounds are extensively used as building blocks in organic synthesis, particularly in medicinal chemistry. nih.gov The dual functionality of this compound makes it a valuable intermediate. After its participation in a Suzuki-Miyaura coupling to form a core biaryl scaffold, the formyl group serves as a versatile handle for subsequent modifications. nih.gov

For example, the formyl group can be converted into other functionalities through reactions such as:

Aldol or Claisen-Schmidt condensations to form chalcones. nih.gov

Reductive amination to introduce amine substituents.

Oxidation to a carboxylic acid.

Wittig reactions to form alkenes.

This two-stage strategy—first forming the core structure via cross-coupling and then elaborating the functional group—is a powerful approach in the synthesis of complex molecules. Boron-containing heterocycles, often synthesized from formylphenylboronic acids, have shown a range of biological activities, including antifungal and antibacterial properties. nih.govaablocks.commdpi.com For instance, ortho-formylphenylboronic acids can react with hydrazides or thiosemicarbazides to form fused diazaborine (B1195285) heterocycles, a class of compounds investigated for their therapeutic potential. nih.govaablocks.com

Chan-Lam Coupling Reactions

The Chan-Lam coupling, also known as the Chan-Evans-Lam (CEL) reaction, is a copper-catalyzed method for forming carbon-heteroatom bonds. wikipedia.org It provides a powerful and complementary alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. organic-chemistry.orgmarmacs.org A key advantage of the Chan-Lam coupling is that it often proceeds under mild conditions, such as at room temperature and open to the air, using inexpensive copper catalysts. wikipedia.orgalfa-chemistry.com The reaction couples arylboronic acids with compounds containing N-H, O-H, or S-H bonds. organic-chemistry.org

Copper-Catalyzed C-N, C-O, C-S Bond Formation

This compound can serve as the aryl donor in Chan-Lam reactions to form C-N, C-O, and C-S bonds. The reaction is typically mediated by a copper(II) salt, such as Cu(OAc)₂, often in the presence of a base like pyridine or triethylamine. alfa-chemistry.comrsc.org The generally accepted mechanism involves the formation of a copper(II) complex, transmetalation with the boronic acid, and reductive elimination to yield the final product. st-andrews.ac.uk

C-N Bond Formation : The coupling of arylboronic acids with amines, amides, imides, azoles, and other nitrogen nucleophiles is a common application. organic-chemistry.orgresearchgate.net

C-O Bond Formation : The reaction of arylboronic acids with phenols and alcohols provides a direct route to diaryl ethers and alkyl aryl ethers. rsc.orgresearchgate.net

C-S Bond Formation : Thiols can be coupled with arylboronic acids to synthesize aryl thioethers. alfa-chemistry.com

The mildness of the Chan-Lam reaction makes it suitable for complex substrates with sensitive functional groups. marmacs.org

N-Arylation of Heterocyclic Compounds

A significant application of the Chan-Lam coupling is the N-arylation of heterocyclic compounds, which are important structural motifs in many biologically active molecules. semanticscholar.org This reaction offers a direct method for synthesizing N-aryl heterocycles from readily available starting materials. organic-chemistry.org

A study on the copper(II)-catalyzed N-arylation of various 3-formylquinolin-2(1H)-ones utilized a range of substituted phenylboronic acids as the arylating agents. semanticscholar.org While this compound was not explicitly listed among the tested reagents, the study provides a clear framework for its potential application. The reactions were typically carried out using Cu(OAc)₂ as the catalyst in dichloromethane at 80 °C. The study found that phenylboronic acids with both electron-donating and electron-withdrawing groups were effective, though yields varied. semanticscholar.org However, the N-arylation with ortho-substituted phenylboronic acids was reported to be unsuccessful under the tested conditions, which could present a challenge for the sterically hindered this compound. semanticscholar.org

Table of Reaction Conditions for N-Arylation of 3-Formylquinolin-2(1H)-one with various Phenylboronic Acids semanticscholar.org

| Arylboronic Acid | Product Yield (%) |

|---|---|

| Phenylboronic acid | 75% |

| 4-Methylphenylboronic acid | 84% |

| 4-Methoxyphenylboronic acid | 82% |

| 4-Chlorophenylboronic acid | 70% |

| 3-Nitrophenylboronic acid | 65% |

This data suggests that while the Chan-Lam coupling is a powerful tool for N-arylation, its success with sterically hindered reagents like this compound may require significant optimization of reaction conditions, such as the choice of catalyst, ligand, and solvent. semanticscholar.org

Building Block for Complex Organic Molecules

Organoboron compounds are widely recognized as crucial intermediates and building blocks in the field of organic chemistry. nih.gov Their stability, versatile reactivity, and relatively low toxicity make them ideal candidates for constructing complex molecular architectures. nih.gov Phenylboronic acids bearing functional groups, such as a formyl group, are bifunctional reagents that offer multiple reaction pathways. The boronic acid moiety is well-known for its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds. organic-chemistry.orgtcichemicals.com Simultaneously, the aldehyde group can undergo a wide range of transformations common to carbonyl compounds.

Despite this general utility of related structures, specific applications of this compound as a building block for complex organic molecules are not documented in the available scientific literature.

The synthesis of heterocyclic compounds often involves the use of bifunctional starting materials that can undergo cyclization reactions. Formyl-substituted phenylboronic acids are, in principle, suitable candidates for such transformations. The aldehyde can react with a variety of nucleophiles (e.g., amines, hydrazines) to form imines or related intermediates, which could then be involved in a cyclization step, potentially facilitated or directed by the ortho-methyl or meta-boronic acid group.

However, a diligent search of chemical literature and reaction databases did not yield any specific examples or methodologies where this compound has been utilized for the synthesis of heterocyclic compounds.

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, are a powerful tool in modern organic synthesis for building molecular complexity efficiently. Boronic acids are known to participate in various MCRs, such as the Petasis reaction.

There are no published studies detailing the use of this compound in any multi-component reaction strategies. Research on MCRs involving other boronic acids is prevalent, but these findings cannot be extrapolated to this specific, unstudied compound.

Reactions Involving Aldehyde Functionality in Multi-Step Synthesis

In a multi-step synthesis, the aldehyde functionality of a formylphenylboronic acid can be chemoselectively targeted. Standard aldehyde reactions such as oxidation to a carboxylic acid, reduction to an alcohol, olefination (e.g., Wittig reaction), or reductive amination can be performed while leaving the boronic acid group intact for subsequent transformations like a Suzuki-Miyaura coupling. For instance, studies on 2-formylphenyl boronic acid have shown its utility in reductive amination to synthesize polypeptides with ortho-aminomethyl boronic acid moieties.

Nevertheless, specific examples of multi-step synthetic sequences where the aldehyde group of this compound is manipulated are absent from the scientific literature. Without documented research, a detailed and accurate discussion on this topic is not possible.

Research Frontiers in Medicinal and Biological Chemistry

Biological Activity and Pharmacological Potential

The exploration of the biological activities of 3-Formyl-2-methylphenylboronic acid and its analogs is a growing field of research. Preliminary studies on related compounds suggest a range of pharmacological possibilities, from combating cancer to fighting microbial infections and modulating enzyme activity.

Anticancer Activity and Cell Line Studies

While direct studies on the anticancer activity of this compound are not yet prevalent in published literature, research on structurally similar phenylboronic acid derivatives has shown promising results. For instance, studies on boronic-imine compounds derived from 3-formyl phenyl boronic acid have indicated potential anticancer properties. These derivatives have been shown to exhibit toxicity against prostate cancer cells, suggesting that the broader class of formyl-phenylboronic acids could be a valuable scaffold for the design of new anticancer agents. uni.lu

Furthermore, investigations into other substituted formylphenylboronic acids have provided encouraging data. A study on 2-fluoro-6-formylphenylboronic acid revealed its potential as a highly active antiproliferative agent. This compound was found to induce strong cell cycle arrest and apoptosis in the A2780 ovarian cancer cell line, highlighting the potential of this class of compounds in oncology research. researchgate.netplos.org

Antimicrobial and Antioxidant Properties

The antimicrobial potential of formylphenylboronic acid derivatives is an active area of investigation. Research on 5-trifluoromethyl-2-formylphenylboronic acid has demonstrated its efficacy as an antibacterial agent. nih.gov This suggests that the formylphenylboronic acid backbone is a promising framework for the development of new antimicrobial drugs. The mechanism of action is thought to be related to the inhibition of key bacterial enzymes. nih.gov Other studies on halogenated phenylboronic acids have also reported significant antibacterial and antibiofilm activities against various pathogens. nih.gov

In terms of antioxidant activity, while direct data for this compound is limited, the broader class of phenylboronic acids has been explored for such properties. For example, phenylboronic acid-grafted chitosan (B1678972) nanocapsules have been effectively used to deliver natural antioxidants. bldpharm.com Additionally, boronic-imine derivatives of 3-formyl phenyl boronic acid have been synthesized and shown to possess antioxidant capabilities. uni.lu

Enzyme Inhibition Mechanisms

The ability of boronic acids to act as enzyme inhibitors is a well-established principle in medicinal chemistry. A notable study on 2-formylphenylboronic acid, a close structural analog of this compound, has shed light on its potent enzyme inhibition capabilities. This compound was identified as a reversible, slow-onset inhibitor of mandelate (B1228975) racemase (MR). nih.gov The inhibition mechanism involves the formation of a dative bond between a key lysine (B10760008) residue in the enzyme's active site and the boronic acid group, coupled with an intramolecular cyclization to form a stable benzoxaborole derivative. nih.gov This detailed mechanistic understanding provides a strong basis for the design of more specific and potent enzyme inhibitors based on the formylphenylboronic acid scaffold.

Development of Bio-Sensing Platforms

The inherent ability of the boronic acid group to reversibly bind with diols, such as those found in saccharides, has made this compound and its relatives valuable components in the construction of advanced bio-sensing technologies.

Saccharide Recognition and Fluorescent Sensing

Phenylboronic acids are widely recognized for their capacity to interact with saccharides, forming cyclic esters with their diol functionalities. This interaction forms the basis for the development of fluorescent sensors for saccharide detection. cymitquimica.comnih.govchemenu.com The formyl group on the phenyl ring can influence the electronic properties of the boronic acid, potentially modulating its binding affinity and selectivity for different saccharides.

A study involving 3-formylphenylboronic acid demonstrated its ability to quench the fluorescence of a dye, a process that can be exploited in displacement assays for sensor development. researchgate.net In such a system, the binding of a target saccharide to the boronic acid can displace the quenching agent, leading to a "turn-on" fluorescent signal. This principle allows for the design of highly sensitive and selective fluorescent probes for various sugars. The strategic placement of substituents on the phenyl ring is a key strategy for fine-tuning the recognition properties of these sensors. whiterose.ac.uk

Chemosensor Design for Specific Bioanalytes

The versatility of the formylphenylboronic acid structure extends to the design of chemosensors for a range of biologically important analytes beyond saccharides. The aldehyde group provides a convenient handle for further chemical modification, allowing for the attachment of various signaling units, such as fluorophores, to the boronic acid recognition moiety. nih.gov This modular approach enables the rational design of chemosensors tailored to specific bioanalytes. whiterose.ac.uknih.gov

Drug Discovery and Delivery Systems

The unique chemical properties of this compound, stemming from the interplay between its boronic acid and ortho-positioned formyl group, make it a valuable building block in the pharmaceutical sciences. Its applications range from serving as a foundational precursor for complex therapeutic agents to its integration into sophisticated drug delivery platforms.

Precursors for Boron-Containing Therapeutics

Boron-containing compounds have emerged as a significant class of therapeutics, with the FDA-approved proteasome inhibitor Bortezomib (Velcade) being a landmark example. nih.gov The development of novel boron-based drugs is an active area of research, and versatile precursors are essential for their synthesis. nih.govcornell.edu this compound serves as a key starting material for creating more complex molecular architectures with potential biological activity.

The presence of the aldehyde (formyl) and boronic acid groups in an ortho arrangement allows for facile construction of boron-containing heterocyclic systems. For instance, ortho-formylphenylboronic acids can undergo condensation reactions with compounds like thiosemicarbazide (B42300) to yield 2,3,1-benzodiazaborines, a class of compounds investigated for potent antifungal activity. nih.gov Similarly, reactions with hydrazine (B178648) derivatives can be used to synthesize various diazaborine (B1195285) structures, which have been explored for antibacterial properties. nih.gov

Furthermore, the reactivity of the formyl and boronic acid groups enables its use in multicomponent reactions, which are highly efficient chemical strategies for generating molecular diversity. One such example is the Passerini three-component reaction (P-3CR), where formylphenyl boronic acids can be used to synthesize a library of boron-containing depsipeptides, which are compounds with potential therapeutic applications. researchgate.net

Table 1: Applications of this compound as a Precursor

| Resulting Compound Class | Synthetic Strategy | Potential Therapeutic Area | Citation |

| 2,3,1-Benzodiazaborines | Condensation with thiosemicarbazide | Antifungal | nih.gov |

| Diazaborine Derivatives | Condensation with hydrazine derivatives | Antibacterial | nih.gov |

| Boron-Containing Depsipeptides | Passerini three-component reaction (P-3CR) | Various | researchgate.net |

Design of Natural Product-Inspired Modulators

A common strategy in drug discovery is to design synthetic molecules that mimic the structure and function of natural products to modulate biological pathways. Boronic acids are particularly well-suited for this role as their trigonal planar boron center can form a reversible, stable tetrahedral covalent bond with the active site hydroxyl groups of serine proteases, mimicking the transition state of peptide bond hydrolysis. nih.gov This inhibitory mechanism is central to the action of drugs like Bortezomib. nih.gov

While specific research focusing exclusively on this compound in the design of natural product-inspired modulators is not extensively documented, its structural motifs are highly relevant. The phenylboronic acid core serves as a key pharmacophore for enzyme inhibition. The additional formyl and methyl groups provide handles for further chemical modification, allowing chemists to fine-tune the molecule's steric and electronic properties to achieve higher potency and selectivity for a specific biological target. This compound can, therefore, be considered a valuable scaffold for developing novel inhibitors inspired by natural substrates or inhibitors of enzymes.

Strategies for Drug Delivery Systems

Phenylboronic acid (PBA) and its derivatives are at the forefront of developing "smart" or stimuli-responsive drug delivery systems. mdpi.com These systems are designed to release their therapeutic payload in response to specific biological signals. mdpi.com A prominent application is in the creation of glucose-responsive platforms for the self-regulated delivery of insulin, which could revolutionize diabetes therapy. nih.gov

The underlying mechanism relies on the reversible interaction between the boronic acid group and molecules with 1,2- or 1,3-diol functionalities, such as glucose. mdpi.com At physiological pH, PBA can bind to glucose, leading to a structural change in the delivery vehicle. For example, a hydrogel matrix functionalized with PBA derivatives can swell or shrink in response to changing glucose concentrations, thereby controlling the diffusion and release of encapsulated insulin. nih.gov

While research may not single out this compound, related structures like 2,4-difluoro-3-formyl-phenylboronic acid have been synthesized and investigated for their ability to bind diols at a lower pH, demonstrating the utility of the formyl-phenylboronic acid scaffold in these systems. dovepress.com The incorporation of this compound into polymers could create hydrogels, microgels, or nanogels for controlled drug release, with the formyl group offering an additional site for chemical conjugation or modification of the delivery platform. mdpi.comnih.gov

Bioconjugation and Protein Labeling Applications

The precise, site-specific modification of proteins and other biomolecules is crucial for diagnostics, imaging, and the creation of advanced therapeutics like antibody-drug conjugates. Bioorthogonal chemistry, which involves reactions that can occur in complex biological environments without interfering with native processes, provides the tools for such modifications. nih.gov

The ortho-formylphenylboronic acid moiety is a powerful tool in this field. nih.gov The reaction between a 2-formylphenylboronic acid (2fPBA) and a molecule containing a hydrazine, hydroxylamine, or semicarbazide (B1199961) group leads to the rapid formation of a stable iminoboronate. nih.gov Specifically, the reaction of 2fPBA with an α-amino-hydrazide results in the formation of a unique and highly stable 2,3,1-benzodiazaborine heterocycle. nih.gov

This chemistry offers several advantages for bioconjugation:

Rapid Kinetics: The reaction proceeds quickly at near-stoichiometric concentrations, with half-lives on the order of minutes. nih.gov

Stability: The resulting diazaborine linkage is highly stable under physiological conditions. nih.gov

Orthogonality: The reaction is mutually compatible with other popular bioorthogonal ligations, such as strain-promoted azide-alkyne cycloaddition (SPAAC) and tetrazine ligation, enabling simultaneous, multi-component labeling of a single biomolecule. nih.gov

Researchers have developed heterobifunctional crosslinkers incorporating the 2-formylphenylboronic acid handle, allowing for the versatile conjugation of peptides and other payloads. rsc.org For instance, a crosslinker containing both a 2fPBA group and a maleimide (B117702) group can be used to link a hydrazine-modified payload specifically to a cysteine residue in a peptide or protein. rsc.org The this compound compound, possessing the same key functional arrangement, is a prime candidate for use in these advanced bioconjugation strategies.

Table 2: Bioconjugation Reactions Involving the ortho-Formylphenylboronic Acid Moiety

| Reactant 1 | Reactant 2 | Product Linkage | Key Feature | Citation |

| ortho-Formylphenylboronic Acid | α-Amino-hydrazide | 2,3,1-Benzodiazaborine | Rapid, stable, bioorthogonal | nih.gov |

| ortho-Formylphenylboronic Acid | Hydrazine/Hydroxylamine | Iminoboronate | Bioorthogonal conjugation | nih.gov |

| 2fPBA-Maleimide Crosslinker | Cysteine-Peptide & Hydrazine-Payload | Diazaborine | Cysteine-specific labeling | rsc.org |

Applications in Materials Science and Supramolecular Chemistry

Advanced Materials Development

This compound serves as a foundational unit for creating a variety of sophisticated materials with tailored properties. Its ability to participate in different types of chemical reactions opens avenues for developing functional polymers, organic semiconductors, and porous crystalline structures.

The dual functionality of 3-Formyl-2-methylphenylboronic acid allows it to be incorporated into polymer chains or to functionalize existing polymers. The boronic acid group is well-known for its role in palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, which is a powerful method for forming carbon-carbon bonds and synthesizing conjugated polymers. These polymers are central to the development of materials for organic electronics and photonics.

Furthermore, the formyl (aldehyde) group can undergo a variety of condensation reactions, such as the formation of imines and hydrazones. nih.gov This reactivity enables its use as a monomer in step-growth polymerization or as a chemical handle to graft specific functionalities onto a polymer backbone, thereby creating materials with specialized properties like enhanced thermal stability or specific molecular recognition capabilities.

While specific performance data for organic semiconductors derived directly from this compound is not extensively documented in the reviewed literature, the broader class of arylboronic acids is fundamental to this field. They are critical precursors in the synthesis of π-conjugated systems, which form the core of organic semiconductors. sigmaaldrich.comresearchgate.net The Suzuki cross-coupling reaction, utilizing arylboronic acids, is a key strategy for constructing the complex aromatic and heteroaromatic structures that facilitate charge transport. sigmaaldrich.comresearchgate.net

The design of new organic semiconductors often involves the precise tuning of electronic properties, which can be achieved by modifying the molecular structure of the building blocks. unist.ac.kr The presence of both a methyl and a formyl group on the phenylboronic acid scaffold allows for steric and electronic modifications that could influence the final properties, such as the energy gap and charge carrier mobility, of a resulting semiconductor material. unist.ac.kryoutube.com

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures, synthesized from molecular building blocks. rsc.org Boronic acids were among the first and are still one of the most important building blocks for COF synthesis, typically reacting to form stable boroxine (B1236090) or boronate ester linkages. rsc.org

| Role in COF Synthesis | Description | Potential Outcome |

| Truncation/Capping Agent | Acts as a chain terminator during the polymerization of polyfunctional boronic acids to form a 3D network. | Controls crystal size and morphology; can improve material processability. |

| Pore Functionalization | The formyl group is oriented into the pores of the COF structure. | Allows for post-synthetic modification, introduction of catalytic sites, or specific binding properties. |

| Property Modulation | The incorporation of the molecule can alter the chemical environment within the COF. | Influences the COF's porosity, long-range order, and functional density. researchgate.net |

Supramolecular Assemblies and Molecular Recognition

Supramolecular chemistry focuses on the chemistry of systems held together by non-covalent interactions. This compound is an ideal candidate for designing such systems due to its capacity for forming directional hydrogen bonds and participating in reversible covalent bond formation.

Self-assembly is the spontaneous organization of molecules into ordered arrangements. msu.edu Boronic acids are exemplary building blocks for self-assembly due to their ability to form reversible covalent bonds, particularly with diols, to create boronate esters. msu.edumdpi.com This dynamic covalent chemistry allows for "error-checking" during the assembly process, leading to well-defined and thermodynamically stable structures.

A key self-assembly strategy for o-formylphenylboronic acids involves their reaction with 1,2-amino alcohols. This condensation reaction forms a substituted benzoxaborole, a stable five-membered ring containing a B-N dative bond. This type of reaction is a powerful tool for constructing complex macrocycles, cages, and other organized architectures.

| Self-Assembly Strategy | Reactants | Resulting Linkage/Structure |

| Boronate Ester Formation | This compound + Diol | Reversible boronate ester bond |

| Benzoxaborole Formation | This compound + 1,2-Amino Alcohol | Stable benzoxaborole ring with B-N bond |

This capacity for controlled self-assembly makes this compound a valuable component in the development of sensors, molecular machines, and materials for selective host-guest interactions. mdpi.com

Design of Molecular Receptors and Hosts

The design of synthetic molecular receptors and hosts is a cornerstone of supramolecular chemistry, aiming to create molecules that can selectively bind to specific guest molecules. Phenylboronic acids are frequently employed in this context due to their affinity for saccharides and other diol-containing compounds. The formyl and methyl groups on the phenyl ring of this compound could, in principle, be utilized to introduce additional binding sites or to tune the solubility and electronic properties of a potential receptor.

Catalysis and Catalyst Supports

Boronic acids can act as catalysts in a variety of organic reactions, often functioning as Lewis acids or by forming reactive intermediates. Furthermore, their ability to be incorporated into larger structures makes them suitable for the development of catalyst supports, where they can anchor catalytic metal species or act as part of a cooperative catalytic system. The aldehyde functionality in this compound offers a reactive handle for immobilization onto a support material or for the synthesis of more complex catalyst structures.

Computational and Theoretical Studies on 3 Formyl 2 Methylphenylboronic Acid

Quantum Chemical Calculations (e.g., DFT, MP2)